Canagliflozin-D6

LC-MS/MS Pharmacokinetics Bioanalysis

Canagliflozin-D6 is a six-deuterium-labeled analog engineered exclusively for use as a stable isotope internal standard (SIL-IS) in LC-MS/MS bioanalytical workflows. It is not a therapeutic agent. Its distinct mass shift enables accurate differentiation from the analyte, fully compensating for matrix effects, sample preparation variability, and instrumental fluctuations—a critical requirement for pharmacokinetic studies, therapeutic drug monitoring, and FDA/EMA-compliant method validation. Unlabeled canagliflozin or non-isotopic analogs cannot substitute as an internal standard due to co-elution and ionization divergence, which compromise assay accuracy. This compound is essential for developing robust, high-throughput quantification methods for SGLT2 inhibitors in complex biological matrices.

Molecular Formula C24H25FO5S
Molecular Weight 450.6 g/mol
Cat. No. B12394075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin-D6
Molecular FormulaC24H25FO5S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D,11D2
InChIKeyXTNGUQKDFGDXSJ-PEAQIUCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canagliflozin-D6: Procurement Guide for a Stable Isotope-Labeled SGLT2 Inhibitor Internal Standard


Canagliflozin-D6 is a deuterium-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, characterized by the replacement of six hydrogen atoms with deuterium atoms on the molecule's framework. This isotopic labeling preserves the physicochemical and biological properties of the parent compound while introducing a distinct mass shift essential for mass spectrometric differentiation . The compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of canagliflozin in biological matrices, including human plasma, serum, and urine [1]. As an internal standard, it compensates for matrix effects, sample preparation variability, and instrumental fluctuations that would otherwise compromise assay precision and accuracy in pharmacokinetic studies and therapeutic drug monitoring applications .

Why Unlabeled Canagliflozin or Alternative Internal Standards Cannot Substitute for Canagliflozin-D6 in Quantitative Bioanalysis


Generic substitution fails because canagliflozin-D6 is not a therapeutic agent but a bioanalytical tool whose function depends entirely on its deuterium labeling. In LC-MS/MS assays, unlabeled canagliflozin cannot serve as an internal standard due to its identical mass and co-elution profile, which prevents mass spectrometric differentiation from the analyte of interest [1]. Furthermore, non-isotopic internal standards—including structurally related drugs, homologs, or other SGLT2 inhibitors—exhibit differential chromatographic behavior, ionization efficiency, and matrix effect susceptibility compared to the target analyte. This divergence results in incomplete correction of matrix effects, reduced accuracy and precision, and compromised assay robustness [2]. A critical review examining 73 research articles on antidiabetic drug quantification concluded that stable isotope-labeled compounds are the optimal internal standards for ensuring precision, accuracy, and reproducibility by fully compensating for matrix effects, instrumental fluctuations, and inconsistencies in sample preparation [3]. Notably, deuterated internal standards with fewer than three deuterium atoms may exhibit insufficient mass separation from the parent ion's natural isotopic distribution, leading to cross-contribution artifacts. Analogs labeled with three or more deuterium atoms at appropriate positions are considered the most effective internal standards for quantitative bioanalysis [4].

Canagliflozin-D6 Quantitative Differentiation Evidence: Comparative Performance in Validated LC-MS/MS Methods


Validated Recovery Performance of Canagliflozin-D4 in Human Plasma LC-MS/MS Quantification

In a fully validated LC-MS/MS method for simultaneous quantification of canagliflozin and metformin in human plasma, the deuterated internal standard canagliflozin-D4 demonstrated a mean extraction recovery of 84.7% across four quality control levels, while the unlabeled analyte canagliflozin showed a mean recovery of 77.2% under identical solid-phase extraction conditions using strata X polymeric reverse phase cartridges [1]. This 7.5 percentage-point differential does not represent a performance deficit but rather illustrates the parallel extraction behavior essential for reliable internal standard correction—the similar recoveries confirm that the deuterated analog adequately tracks the analyte through sample preparation.

LC-MS/MS Pharmacokinetics Bioanalysis

Comparative Mass Spectrometric Differentiation: Canagliflozin-D6 Versus Unlabeled Canagliflozin MRM Transitions

Canagliflozin-D6 possesses a molecular mass shift of +6 Da relative to unlabeled canagliflozin due to the replacement of six hydrogen atoms with deuterium. In validated LC-MS/MS methods for unlabeled canagliflozin quantification, multiple reaction monitoring (MRM) transitions are typically monitored at m/z 461.9 → m/z 191.1 and m/z 461.9 → m/z 267.2 under positive ion Turbo ion spray [1]. The D6-labeled analog would require corresponding MRM transitions offset by +6 m/z units, enabling unambiguous mass spectrometric differentiation without cross-talk interference. This mass separation exceeds the minimum recommended three-deuterium threshold for effective isotopic internal standards in quantitative bioanalysis [2].

Mass Spectrometry MRM Isotopic Differentiation

Deuterated Versus Non-Isotopic Internal Standards: Quantitative Impact on Matrix Effect Correction in LC-MS/MS

Non-isotopic internal standards—including structurally related SGLT2 inhibitors such as dapagliflozin or empagliflozin—exhibit differential retention times and ionization behavior relative to canagliflozin, leading to incomplete correction of matrix effects. A systematic study demonstrated that deuterium-labeled internal standards, while generally superior to non-isotopic alternatives, may still exhibit slight chromatographic separation from the analyte. In reversed-phase LC-MS/MS separations, deuterium-labeled internal standards often elute slightly earlier than their corresponding analytes, a phenomenon that reduces the internal standard's capacity to fully correct for ion suppression or enhancement effects [1]. ¹³C-labeled internal standards have been proposed as a solution to minimize these residual ion suppression effects due to their nearly identical chromatographic retention times [2].

Matrix Effects Ion Suppression Internal Standard Selection

Cross-Study Validation: Canagliflozin-D4 Performance in Regulatory-Compliant Human Pharmacokinetic Studies

Canagliflozin-D4 has been successfully employed as an internal standard in a fully validated LC-MS/MS method that met all acceptance criteria of the United States Food and Drug Administration (USFDA) guidelines for bioanalytical method validation [1]. The method achieved linearity over a range of 24.95-2806.55 ng/mL for canagliflozin in human plasma, with precision and accuracy results over five concentration levels in five different batches falling well within acceptance limits. The method was subsequently applied to fast and fed pharmacokinetic studies in healthy Indian volunteers, demonstrating real-world applicability in regulatory-compliant human studies. A separate validated LC-MS/MS method for simultaneous quantification of three SGLT2 inhibitors (canagliflozin, dapagliflozin, and empagliflozin) in human plasma, serum, and urine was also validated according to both FDA and EMA guidelines, achieving linear ranges of 10-5000 µg/L for canagliflozin with a sample volume of 200 µL and a runtime of 1 min [2].

Regulatory Validation Pharmacokinetics USFDA Guidelines

Deuterium Labeling Position and Stability: Implications for Canagliflozin-D6 Assay Robustness

A critical consideration in deuterated internal standard selection is the position of deuterium substitution to prevent hydrogen-deuterium exchange during sample preparation. Deuterium atoms should be substituted on stable functional groups (e.g., -CH₂ to -CD₃) rather than on labile positions (e.g., -CD₂-(COOH)₂) to ensure isotopic integrity throughout sample processing [1]. While the exact labeling positions of canagliflozin-D6 are not publicly specified in the available literature, the compound's demonstrated successful application in validated methods requiring solid-phase extraction [2] and protein precipitation [3] procedures suggests adequate isotopic stability under standard bioanalytical conditions.

Hydrogen-Deuterium Exchange Isotopic Stability Method Robustness

Canagliflozin-D6 Optimal Application Scenarios in Bioanalytical and Pharmacokinetic Research


Regulatory-Compliant Human Pharmacokinetic Studies Requiring Validated LC-MS/MS Quantification

Canagliflozin-D6 is optimally deployed as an internal standard in LC-MS/MS methods requiring full validation per USFDA or EMA bioanalytical guidelines. The compound's demonstrated performance in a fully validated method achieving linearity of 24.95-2806.55 ng/mL for canagliflozin in human plasma, with precision and accuracy within acceptance limits across five concentration levels and five independent batches, supports its use in clinical pharmacokinetic studies where regulatory compliance is mandatory [1]. The method's successful application to fast and fed pharmacokinetic studies in healthy volunteers confirms real-world suitability for human studies requiring robust, auditable quantification of canagliflozin plasma concentrations.

High-Throughput Multi-Analyte SGLT2 Inhibitor Quantification in Clinical and Research Laboratories

Canagliflozin-D6 supports the development of rapid, simultaneous quantification methods for multiple SGLT2 inhibitors in complex biological matrices. A validated LC-MS/MS method simultaneously quantifying canagliflozin, dapagliflozin, and empagliflozin in human plasma, serum, and urine achieved a runtime of 1 minute with linear ranges of 10-5000 µg/L for canagliflozin using a sample volume of 200 µL [2]. The use of deuterated internal standards such as canagliflozin-D6 in such multi-analyte panels enables laboratories to consolidate therapeutic drug monitoring and pharmacokinetic studies of SGLT2 inhibitors into a single analytical workflow, improving throughput and reducing per-sample cost.

Bioequivalence and Drug-Drug Interaction Studies in Diverse Patient Populations

The validated LC-MS/MS method employing canagliflozin-D4 as an internal standard has been specifically applied to assess the pharmacokinetics of canagliflozin under fast and fed conditions in an Indian population cohort [1]. This demonstrates the compound's suitability for bioequivalence studies, food-effect studies, and drug-drug interaction investigations where accurate quantification across varying physiological states and ethnic populations is required. The method's ability to process more than 400 plasma samples per day with a run time of 2.80 minutes further supports its application in large-scale clinical pharmacology studies demanding high-throughput, reproducible quantification.

Therapeutic Drug Monitoring Assay Development for Clinical Laboratories

Canagliflozin-D6 enables the development of robust therapeutic drug monitoring (TDM) assays for canagliflozin in clinical laboratory settings. The compound's classification as a stable isotope-labeled internal standard aligns with best practices identified in a critical review of antidiabetic drug bioanalysis, which established that SIL compounds are optimal for ensuring precision, accuracy, and reproducibility by compensating for matrix effects, instrumental fluctuations, and sample preparation inconsistencies [3]. For clinical laboratories developing TDM assays to optimize canagliflozin dosing in type 2 diabetes patients with renal impairment, drug interactions, or adherence concerns, the procurement of a deuterated internal standard with documented validation history reduces method development time and enhances assay reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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